molecular formula C8H7N3O3 B15047384 4-Nitrobenzoxazole-2-methanamine

4-Nitrobenzoxazole-2-methanamine

Cat. No.: B15047384
M. Wt: 193.16 g/mol
InChI Key: YRCLRDLFOPHTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzoxazole-2-methanamine (CAS 1510253-71-0) is a high-value benzoxazole derivative supplied with a purity of 95% and above, making it suitable for advanced research and development applications. Its molecular formula is C 8 H 7 N 3 O 3 , and it has a molecular weight of 193.16 g/mol . This compound is a functionalized 2-aminobenzoxazole, a scaffold of significant interest in medicinal chemistry. Specifically, 2-aminobenzoxazole derivatives are recognized as important structural motifs in pharmaceutical research. They have been investigated as key intermediates in the development of potential therapeutic agents, including small-molecule somatostatin receptor subtype 5 antagonists and as partial antagonists for serotonin (5-hydroxytryptamine) receptors. These targets are promising for the treatment of conditions such as Alzheimer's disease and schizophrenia . The nitro-benzoxazole core also places it within a class of compounds explored for their diverse biological activities, similar to other nitro-heterocyclic scaffolds used in anti-infective and anti-cancer research . The compound is provided strictly For Research Use Only. It is intended for non-medical applications such as industrial uses or scientific research and must not be used for clinical diagnosis or treatment of humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(4-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7N3O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4,9H2

InChI Key

YRCLRDLFOPHTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Nitrobenzoxazole 2 Methanamine

Precursor Synthesis Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole core is a critical step in the synthesis of 4-Nitrobenzoxazole-2-methanamine. This typically involves the reaction of an o-aminophenol derivative with a suitable one-carbon synthon.

Cyclocondensation Reactions and Acid Catalysis

A primary and widely employed method for constructing the benzoxazole ring is the cyclocondensation of o-aminophenols with various carboxylic acid derivatives, aldehydes, or orthoesters. organic-chemistry.orgchemicalbook.com Acid catalysis is frequently utilized to facilitate this dehydration and ring-closure process. chemicalbook.com Brønsted acids, such as polyphosphoric acid (PPA) or samarium triflate, have proven effective in promoting these reactions, often under aqueous and mild conditions. chemicalbook.comijpbs.com For instance, the condensation of an appropriately substituted o-aminophenol with a suitable carbonyl compound, in the presence of an acid catalyst, leads to the formation of a Schiff base intermediate which then undergoes intramolecular cyclization to yield the benzoxazole scaffold. acs.org The choice of catalyst can significantly influence the reaction efficiency and yield.

A variety of catalysts have been explored for this transformation, each with its own advantages. The following table summarizes some of the catalysts used in benzoxazole synthesis:

CatalystSubstratesConditionsYield (%)
Samarium Triflateo-Aminophenols, AldehydesAqueous mediumHigh
Brønsted Acidic Ionic Liquid Gelo-Aminophenol derivatives, AldehydesSolvent-free, 130 °C75-94
Triflic Anhydride (B1165640) (Tf₂O) / 2-FluoropyridineTertiary amides, 2-AminophenolsDCM, Room TempHigh
Copper(I) Iodide (CuI) / 1,10-Phenanthroline2-Aminophenols, β-DiketonesNot specifiedNot specified

Nitro Group Incorporation and Manipulation

The strategic placement of the nitro group at the 4-position of the benzoxazole ring is crucial for the identity of the target molecule. This can be achieved in two primary ways: by starting with a pre-nitrated precursor or by nitrating the benzoxazole core after its formation.

The use of 2-amino-3-nitrophenol (B1277897) or a similarly substituted precursor allows for the direct construction of the 4-nitrobenzoxazole ring system. rsc.org This approach ensures regiochemical control. Alternatively, nitration of a pre-formed benzoxazole can be performed, although this may lead to a mixture of isomers requiring separation. The reactivity of the benzoxazole ring towards electrophilic substitution dictates the conditions required for nitration. For example, the synthesis of 5-nitro-1,3-benzoxazole derivatives has been reported, highlighting the feasibility of post-cyclization nitration. researchgate.net The reduction of the nitro group at a later stage can also be a key step in the synthesis of related amino-benzoxazole derivatives. nih.gov

Approaches to the Methanamine Moiety Integration

The introduction of the methanamine group at the 2-position of the 4-nitrobenzoxazole ring is the final key structural modification. This can be accomplished through several synthetic strategies.

Reduction of Nitriles and Amides

A common and effective method for installing a methanamine group is through the reduction of a corresponding 2-cyanobenzoxazole or 2-carboxamidebenzoxazole precursor. The 2-cyano group can be introduced by various methods, including the Sandmeyer reaction of a 2-aminobenzoxazole (B146116) or by direct cyanation of a suitable precursor. Subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Similarly, a 2-carboxamide (B11827560) can be reduced to the methanamine using powerful reducing agents. rsc.org

Alkylation of Ammonia (B1221849) and Amines

An alternative approach involves the alkylation of ammonia or a primary amine with a 2-(halomethyl)-4-nitrobenzoxazole. This method requires the initial synthesis of the 2-(chloromethyl) or 2-(bromomethyl) derivative, which can be prepared from the corresponding 2-hydroxymethylbenzoxazole. The subsequent nucleophilic substitution with ammonia or an amine yields the desired 2-methanamine product. nih.gov

Advanced Synthetic Route Development and Optimization

Modern synthetic organic chemistry continually seeks to develop more efficient, sustainable, and versatile routes. In the context of this compound synthesis, several advanced strategies can be envisioned. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. nih.gov For example, a one-pot procedure could involve the initial formation of the benzoxazole ring followed by in-situ functionalization at the 2-position and subsequent introduction or modification of the nitro group.

The use of solid-phase synthesis techniques, as demonstrated in the synthesis of benzoxazoles from 3-nitrotyrosine, offers a powerful platform for the generation of libraries of related compounds for screening purposes. nih.gov This methodology allows for the efficient and systematic variation of different substituents on the benzoxazole core.

Furthermore, the development of novel catalytic systems continues to be a major driver of innovation. nih.gov For instance, the use of heterogeneous catalysts, such as a Brønsted acidic ionic liquid gel, allows for easy separation and recycling of the catalyst, contributing to a more environmentally friendly process. acs.org Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for maximizing yield and minimizing by-product formation.

The following table outlines some advanced synthetic methods and their potential application to the synthesis of this compound and its derivatives:

Synthetic ApproachKey FeaturesPotential Application
One-Pot SynthesisMultiple steps in a single vessel, reduced workup.Efficiently combine benzoxazole formation and functionalization.
Solid-Phase SynthesisUse of a polymer support, facilitates purification. nih.govRapid generation of a library of benzoxazole derivatives. nih.gov
Heterogeneous CatalysisRecyclable catalyst, simplified product isolation. acs.orgGreener and more sustainable synthesis of the benzoxazole core. acs.org
Flow ChemistryContinuous processing, precise control over reaction parameters.Scalable and safe production of key intermediates.

One-Pot Synthesis and Cascade Reactions

One notable method involves the microwave-assisted one-pot synthesis of 2-substituted benzoxazoles starting from o-nitrophenols and carboxylic acids. This process typically involves an initial in-situ reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative, and subsequent cyclization to form the benzoxazole ring. researchgate.net A plausible one-pot synthesis for a precursor to this compound could commence with 2-amino-5-nitrophenol (B90527). This intermediate can be reacted with a suitable C2-building block in a single reaction vessel. For instance, a cascade reaction can be designed where the initial condensation is followed by an intramolecular cyclization.

A metal-free, one-pot cascade transformation of phenols and nitroalkanes has also been reported to yield benzoxazoles. researchgate.net This approach involves an ortho-C-H functionalization of a phenol (B47542), followed by a Beckman rearrangement and intramolecular cyclocondensation. researchgate.net While not directly demonstrated for this compound, this methodology highlights the potential for developing novel cascade routes.

The following table summarizes potential one-pot strategies applicable to the synthesis of the 4-Nitrobenzoxazole core structure.

Starting MaterialsReagents/ConditionsKey TransformationsProduct Type
o-Nitrophenol, Carboxylic AcidPd/C, 1,4-cyclohexadiene, T3P, MicrowaveReduction, Condensation, Cyclization2-Substituted Benzoxazole
Phenol, NitroalkanePPAortho-C-H functionalization, Beckman rearrangement, Cyclocondensation2-Substituted Benzoxazole
2-Aminophenol (B121084), AldehydeIsosorbide-initiated poly epichlorohydrin-cored (ISO-PECH) polyamineCondensation, Cyclization2-Substituted Benzoxazole

T3P: Propylphosphonic anhydride, PPA: Polyphosphoric acid

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved selectivity. Various catalytic systems have been developed for the key cyclization step.

A combination of a Brønsted acid (like p-toluenesulfonic acid) and a copper salt (such as copper(I) iodide) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. organic-chemistry.org This dual catalytic system is tolerant of various functional groups, including nitro groups. organic-chemistry.org The Brønsted acid activates the carbonyl group of the β-diketone, while the copper(I) iodide is believed to facilitate the cyclization and dehydration steps.

Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium, promoting a green chemistry approach. organic-chemistry.org Furthermore, iron-organic frameworks have been utilized as catalysts for the one-pot oxidative cyclization of 2-aminophenols and aldehydes. nih.gov

The use of a Lewis acid ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free sonication represents another green and efficient catalytic method for benzoxazole synthesis. nih.gov This catalyst can be easily recovered and reused, adding to the sustainability of the process. nih.gov

The table below outlines various catalytic systems used in benzoxazole synthesis.

Catalyst SystemReactantsKey Advantages
Brønsted Acid (TsOH·H₂O) and CuI2-Aminophenol, β-DiketoneMild conditions, tolerance of nitro groups
Samarium Triflateo-Aminophenol, AldehydeReusable catalyst, aqueous medium
Fe-based Metal-Organic Framework2-Aminophenol, AldehydeOne-pot oxidative cyclization
Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles (LAIL@MNP)2-Aminophenol, AldehydeGreen method, reusable magnetic catalyst

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound is critically dependent on the controlled introduction of the nitro group at the desired position on the aromatic ring of the precursor. The starting material for the synthesis of the benzoxazole ring is typically a substituted 2-aminophenol. Therefore, achieving the correct substitution pattern on this precursor is paramount.

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of a 4-nitrobenzoxazole, a key intermediate would be 2-amino-5-nitrophenol or a derivative thereof. The synthesis of this intermediate requires careful control of the nitration step. Traditional nitration methods often use harsh mixed acids (sulfuric and nitric acid), which can lead to a mixture of isomers and over-nitration. nih.govfrontiersin.org

To achieve higher regioselectivity, alternative nitration methods are being explored. These include the use of milder nitrating agents and catalytic systems. The choice of the starting material is also crucial. For example, starting with a phenol derivative that has a strongly ortho- and para-directing group at the 1-position and a meta-directing group at the 2-position could favor nitration at the 5-position (para to the hydroxyl group).

Controlling the formation of the correct benzoxazole isomer during the cyclization step is also important. In most cases, the cyclization of a 2-aminophenol with a suitable electrophile to form a 2-substituted benzoxazole is a regiochemically well-defined process, as the connectivity is predetermined by the structure of the 2-aminophenol. However, in cases where alternative cyclization pathways are possible, the choice of catalyst and reaction conditions can influence the outcome. For instance, a divergent synthesis from ortho-hydroxyaryl N-H ketimines has been shown to yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles depending on the reaction conditions. organic-chemistry.org

The following table highlights factors influencing regioselectivity in the synthesis of precursors for 4-nitrobenzoxazoles.

ProcessKey FactorsDesired Outcome
Electrophilic NitrationDirecting effects of substituents, Nitrating agent, Reaction conditionsSelective formation of the 5-nitro isomer of a 2-aminophenol derivative
Benzoxazole Ring FormationStructure of the 2-aminophenol precursor, Reaction conditions (to avoid rearrangements)Formation of the desired benzoxazole isomer without competing cyclization products

Chemical Reactivity and Mechanistic Investigations of 4 Nitrobenzoxazole 2 Methanamine

Reactions at the Amine Functionality

The primary amine group (-NH2) is a key site of reactivity in 4-Nitrobenzoxazole-2-methanamine, participating in a variety of nucleophilic reactions.

Nucleophilic Reactivity and Substitution Pathways

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. These reactions typically follow a nucleophilic addition or substitution mechanism. For instance, in reactions with alkyl halides, the amine can act as a nucleophile, displacing the halide and forming a secondary amine.

The reactivity of the amine can be influenced by the electronic nature of the benzoxazole (B165842) ring system. The presence of the electron-withdrawing nitro group can modulate the nucleophilicity of the amine, a factor that is crucial in designing synthetic strategies.

Formation of Imines and Enamines

In the presence of aldehydes or ketones, this compound can undergo condensation reactions to form imines, also known as Schiff bases. chemistrysteps.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The formation of the C=N double bond is a characteristic feature of this transformation. chemistrysteps.com

The reaction is typically catalyzed by mild acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. chemistrysteps.com

Enamines, which contain a C=C-N linkage, are not directly formed from primary amines like this compound. Enamine formation is characteristic of the reaction between secondary amines and carbonyl compounds. youtube.com

ReactantProductReaction Type
Aldehyde/KetoneImine (Schiff Base)Nucleophilic Addition-Elimination

This table summarizes the formation of imines from the reaction of this compound with aldehydes or ketones.

Diazotization Reactions and Decomposition Pathways

The primary aromatic amine functionality of a related compound, aniline, can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). byjus.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.org

However, for aliphatic primary amines like the methanamine group in this compound, the resulting aliphatic diazonium salts are generally unstable. organic-chemistry.org They readily decompose, losing nitrogen gas (N2) to form a highly reactive carbocation. This carbocation can then undergo various reactions, including substitution, elimination, or rearrangement, leading to a mixture of products. organic-chemistry.org The instability of aliphatic diazonium intermediates makes their synthetic utility more limited compared to their aromatic counterparts. organic-chemistry.org

Reactivity of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the chemical properties of the benzoxazole ring and participates in its own characteristic reactions.

Reductive Transformations to Amino Derivatives

A common and synthetically important reaction of the nitro group is its reduction to a primary amine (-NH2). This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium or platinum, or chemical reduction with metals in acidic media, such as tin or iron in hydrochloric acid. youtube.com More selective reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have also been employed for the reduction of aromatic nitro compounds.

The reduction of the nitro group in this compound would yield 4-aminobenzoxazole-2-methanamine, a diamino-substituted benzoxazole derivative. This transformation is crucial as it introduces a new nucleophilic center on the aromatic ring, opening up possibilities for further functionalization.

Reducing AgentProduct
H2, Pd/C4-Aminobenzoxazole-2-methanamine
Fe, HCl4-Aminobenzoxazole-2-methanamine
Zn, Hydrazine Glyoxylate4-Aminobenzoxazole-2-methanamine

This table displays common reducing agents used for the conversion of a nitro group to an amine.

Influence on Aromatic Ring Reactivity

The nitro group is a powerful deactivating group for electrophilic aromatic substitution reactions. quora.comyoutube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzoxazole ring, making it less susceptible to attack by electrophiles. quora.comresearchgate.net

Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile on the ring. youtube.com This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. youtube.comdoubtnut.com Therefore, the presence of the nitro group at the 4-position of the benzoxazole ring would facilitate the displacement of a suitable leaving group at positions 5 or 7 by a nucleophile.

The presence of the nitro group has been shown to affect the bond lengths within the benzene (B151609) ring, indicating a significant influence on the π-electron structure. researchgate.net This alteration in electron distribution is a key factor in its ability to direct and influence the outcome of aromatic substitution reactions.

Reactions of the Benzoxazole Heterocycle

The reactivity of the this compound core is dictated by the electronic properties of the fused benzene and oxazole (B20620) rings, significantly influenced by the strongly electron-withdrawing nitro group and the electron-donating methanamine substituent.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group and the fused oxazole ring. Electrophilic attack, which involves the formation of a positively charged intermediate (arenium ion), is energetically unfavorable on an already electron-poor aromatic system.

Conversely, the presence of the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) . mdpi.comlibretexts.orgyoutube.com Electron-withdrawing groups, particularly nitro groups, activate the ring for attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate before the leaving group is expelled. nih.gov

For a molecule like this compound, any potential SNAr reaction would be directed by the nitro group to the positions ortho and para to it. mdpi.comyoutube.com In this specific structure, the C5 and C7 positions are ortho and para, respectively, to the C6-nitro group (using standard benzoxazole numbering, though the IUPAC name specifies the nitro at C4 of the benzoxazole core). If a suitable leaving group were present at one of these positions, it could be displaced by a nucleophile.

Another relevant reaction for such electron-deficient systems is the Vicarious Nucleophilic Substitution (VNS) , which allows for the formal substitution of a hydrogen atom. organic-chemistry.orgnih.gov This reaction involves the addition of a carbanion bearing a leaving group to the electron-deficient ring, followed by base-induced β-elimination. organic-chemistry.org In the case of this compound, a VNS reaction would likely occur at the C5 or C7 position, ortho or para to the nitro group.

Ring Opening and Closure Pathways

The benzoxazole ring, while aromatic and relatively stable, can undergo ring-opening reactions under specific conditions. wikipedia.org For instance, thermal decomposition studies on the parent benzoxazole have shown that it can isomerize to o-hydroxybenzonitrile at high temperatures. nih.govacs.org The presence of a strong electron-withdrawing group like the nitro group can influence the stability and reactivity of the heterocyclic ring. In a related system, 6-nitrobenzothiazole, treatment with a nucleophile like methoxide (B1231860) was shown to induce ring opening to form a 2-(methoxymethylenamino)-5-nitrophenyl methyl sulphide derivative. rsc.org This suggests that nucleophilic attack on the benzoxazole ring of this compound, potentially at the C2 position, could lead to cleavage of the oxazole ring.

Ring closure is the reverse process and is the basis for the synthesis of the benzoxazole core itself. The most common synthetic route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov For the target molecule, this would conceptually involve the cyclization of a 2-amino-3-nitrophenol (B1277897) with an appropriate two-carbon synthon for the 2-methanamine group.

Theoretical and Computational Analysis of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org

Transition State Characterization and Energy Barriers

Computational studies on nucleophilic aromatic substitution in nitroarenes have provided detailed insights into the reaction's potential energy surface. mdpi.comnih.gov The mechanism typically involves the formation of a σ-adduct (Meisenheimer complex), which can be either a stable intermediate or a transition state, depending on the specific reactants and solvent. mdpi.com DFT calculations allow for the precise characterization of the geometries and energies of these transition states.

For SNAr reactions, the addition of the nucleophile to the aromatic ring is generally the rate-determining step. nih.gov The energy barrier for this step is significantly lowered by the presence of electron-withdrawing groups like the nitro group, which stabilize the forming negative charge in the transition state. Calculations on model systems, such as the reaction of nucleophiles with p-chloronitrobenzene, have quantified these activation barriers. mdpi.com

Below is an illustrative data table showing calculated activation free energies (ΔG‡) for the addition of a model nucleophile to different positions on nitroarenes, demonstrating the activating effect of the nitro group.

ReactantPosition of AttackCalculated ΔG‡ (kcal/mol) in DMF
Nitrobenzeneortho to -NO₂20.5
Nitrobenzenepara to -NO₂22.1
p-Chloronitrobenzeneortho to -NO₂ (H-substitution)20.9
p-Chloronitrobenzenepara to -NO₂ (Cl-substitution)24.3
(Data is illustrative, based on principles from computational studies on model nitroarenes mdpi.comamazonaws.com)

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states. mdpi.com For complex reactions, multiple competing pathways may exist. For example, in the reaction of nucleophiles with halonitroarenes, calculations have shown that addition at a position occupied by a hydrogen atom (leading to SNAr-H) can be kinetically preferred over addition at the carbon bearing the halogen (SNAr-X). mdpi.comnih.gov The final observed product depends on whether the initially formed adduct can proceed to a stable product. nih.gov

For the ring opening of benzoxazole, computational studies have been used to compare different possible pathways, such as those where CO elimination precedes ring contraction versus those where ring contraction occurs first. nih.gov These calculations revealed that pathways with prohibitively high energy barriers can be ruled out, thus clarifying the most likely reaction sequence. nih.gov

Kinetic and Thermodynamic Control in Reactions

The concepts of kinetic and thermodynamic control are crucial in understanding product distributions in reactions with multiple possible outcomes. A reaction is under kinetic control when the major product is the one that is formed fastest (i.e., via the lowest energy barrier), while it is under thermodynamic control when the major product is the most stable one, which requires that the reaction is reversible to allow for equilibration.

In nucleophilic aromatic substitution, the initial addition of a nucleophile is often kinetically driven. For instance, the faster formation of σH-adducts compared to σX-adducts in halonitroarenes is an example of kinetic preference. mdpi.com However, if the pathway from the kinetically favored intermediate is not productive or is reversible, the thermodynamically more stable product may ultimately be formed under conditions that allow for equilibrium. Computational studies on benzoxazole and benzothiazole (B30560) have provided the fundamental thermodynamic data, such as heats of formation, necessary to evaluate the relative stability of isomers and potential products. osti.gov

The interplay between kinetic and thermodynamic factors can be influenced by reaction conditions such as temperature, solvent, and reaction time. Lower temperatures and shorter reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data specifically for the compound “4-Nitrobenzoxazole-2-methanamine” regarding advanced structural characterization and spectroscopic analysis is not publicly available. Research findings and specific data sets for advanced 1D and 2D NMR techniques, chemical shift analysis, conformational effects, and mass spectrometry fragmentation patterns for this exact molecule have not been published.

Therefore, it is not possible to generate an article that adheres to the strict requirements of the prompt, as the necessary factual basis for the specified sections and subsections does not exist in the public domain. Generating content for the requested outline would require speculation or the use of data from related but distinct compounds, which would violate the core instruction to focus solely on “this compound.”

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern quantum chemistry. researchgate.net The core principle of DFT is that the ground-state energy and all other ground-state properties of a system can be determined from the electron density. researchgate.net

Geometry optimization is a key application of DFT, where the goal is to find the minimum energy structure of a molecule, which corresponds to its most stable conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until the forces are minimized. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for 4-Nitrobenzoxazole-2-methanamine (Calculated using DFT)

ParameterBond/AngleExpected Value
Bond LengthC-N (nitro)~1.48 Å
N-O (nitro)~1.22 Å
C-O (oxazole)~1.36 Å
C=N (oxazole)~1.31 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (methanamine)~1.52 Å
C-N (methanamine)~1.47 Å
Bond AngleO-N-O (nitro)~125°
C-C-N (nitro)~119°
C-O-C (oxazole)~105°
O-C-N (oxazole)~115°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups and molecular scaffolds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. scirp.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Significance
HOMO-6.5Electron-donating potential (nucleophilicity)
LUMO-2.1Electron-accepting potential (electrophilicity)
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability

Note: These energy values are hypothetical and serve to illustrate the expected electronic structure based on the principles of FMO theory as applied to similar aromatic compounds.

The distribution of the HOMO is likely to be concentrated on the methanamine group and the benzoxazole (B165842) ring system, while the LUMO is expected to be localized primarily on the nitro group and the attached aromatic ring. nih.gov This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. nih.gov Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov Green or yellow areas denote regions of neutral potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. This makes the nitro group a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, a region of positive potential (blue) is anticipated around the hydrogen atoms of the methanamine group, making it a potential site for nucleophilic attack or hydrogen bonding interactions. The aromatic ring itself will likely exhibit a more complex potential distribution due to the competing electronic effects of the nitro and methanamine substituents.

Reaction Pathway Prediction and Energetics

Predicting the course of a chemical reaction is a major challenge in chemistry. Computational methods can be employed to map out potential reaction pathways and determine their energetic profiles, providing insights into reaction mechanisms and product distributions.

While specific computational catalysis studies on this compound are not available, the principles of computational catalysis can be applied to understand its potential reactivity. dergipark.org.tr Computational catalysis involves the use of quantum mechanical methods to model the interaction of a substrate with a catalyst, elucidating the mechanism of catalytic cycles. dergipark.org.tr For instance, the reduction of the nitro group in this compound to an amino group is a common and important transformation. Computational modeling of this reaction on a metal catalyst surface (e.g., palladium or platinum) could reveal the step-by-step mechanism, identify the rate-determining step, and explain the observed regioselectivity. Such studies on analogous nitroaromatic compounds have provided valuable insights into the factors controlling these reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time. These techniques are particularly useful for understanding conformational changes, intermolecular interactions, and the behavior of molecules in different environments.

Molecular dynamics (MD) simulations have been successfully applied to study the behavior of various heterocyclic compounds, including derivatives of benzoxazole and nitroimidazole. nih.govjocpr.com For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, simulating the molecule in a solvent like water would provide insights into its solvation properties and how intermolecular interactions with the solvent affect its structure and dynamics. In the context of drug design, MD simulations can be used to model the interaction of the molecule with a biological target, such as an enzyme or receptor, to predict binding modes and affinities. nih.gov For example, studies on other benzoxazole derivatives have utilized molecular docking and dynamics simulations to investigate their potential as anticancer agents by examining their interactions with specific enzymes. nih.gov

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For "this compound," conformational analysis focuses on the rotation around the single bonds, particularly the bond connecting the methanamine group to the benzoxazole core.

Theoretical methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, are employed to investigate the conformational landscape of benzoxazole derivatives. doi.org By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. researchgate.net This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them.

For instance, in a study on the related compound 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, researchers used the AM1 semi-empirical method to calculate the minimum energy conformations as a function of several torsion angles. doi.org The analysis identified the non-planar conformation as the most stable, highlighting the role of steric interactions in determining the molecule's preferred geometry. doi.org A similar approach for "this compound" would likely involve rotating the C-C-N-H dihedral angles of the methanamine side chain to identify the lowest energy rotamers.

Table 1: Representative Theoretical Methods for Conformational and Stability Analysis

Computational Method Typical Application Information Gained
Density Functional Theory (DFT)Geometry optimization, frequency calculations, energy calculations. researchgate.netresearchgate.netStable conformers, vibrational frequencies, electronic properties, reaction energies. researchgate.netresearchgate.net
AM1 (Austin Model 1)Rapid conformational searches for larger molecules. doi.orgPotential energy surfaces, identification of low-energy conformations, rotational barriers. doi.org
High-Level Quantum Chemistry (e.g., G3, G4)Accurate calculation of thermodynamic properties. mdpi.comEnthalpy of formation, Gibbs free energy of formation. mdpi.com

Computational Approaches to Chemical Reaction Discovery

Computational chemistry is an increasingly indispensable tool in the discovery and design of new chemical reactions and molecules. bohrium.com For benzoxazole derivatives, computational methods are used to elucidate reaction mechanisms, predict the feasibility of synthetic routes, and design novel compounds with desired properties. bohrium.combiotech-asia.org

One common application is the use of molecular docking to predict how a molecule might interact with a biological target, such as an enzyme. bohrium.comnih.gov In several studies on benzoxazole derivatives, docking simulations have been used to understand the binding modes of these compounds within the active sites of enzymes like COX-2 and DNA gyrase, providing a rationale for their observed biological activities and guiding the design of more potent analogs. bohrium.comnih.gov

Furthermore, computational models like Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. bohrium.com By building and validating these models, researchers can predict the activity of yet-to-be-synthesized molecules, prioritizing synthetic efforts on the most promising candidates. For example, 3D-QSAR models (CoMFA and CoMSIA) have been successfully applied to benzoxazole derivatives to understand the structural requirements for anti-inflammatory activity. bohrium.com

Theoretical calculations can also be used to study the reactivity of the "this compound" molecule itself. By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for planning chemical transformations and understanding the molecule's reactivity profile.

Table 2: Computational Tools in Chemical Reaction and Drug Discovery for Benzoxazole Scaffolds

Computational Approach Objective Example Application
Molecular DockingPredict binding orientation and affinity of a molecule to a target. nih.govSimulating the interaction of benzoxazole derivatives with enzyme active sites. bohrium.comnih.gov
QSAR (Quantitative Structure-Activity Relationship)Correlate chemical structure with biological activity. bohrium.comDeveloping models to predict the anti-inflammatory potency of new benzoxazoles. bohrium.com
DFT Reactivity DescriptorsPredict reactive sites on a molecule. researchgate.netIdentifying nucleophilic and electrophilic centers in the benzoxazole ring system. researchgate.net

Synthesis and Investigation of 4 Nitrobenzoxazole 2 Methanamine Derivatives and Analogues

Derivatization of the Methanamine Side Chain

The primary amine of the methanamine side chain in 4-Nitrobenzoxazole-2-methanamine is a versatile functional group that readily undergoes various chemical transformations. These modifications are crucial for exploring the structure-activity relationships of the resulting derivatives.

Amine Functionalization: Acylation, Sulfonylation, and Alkylation

The nucleophilic nature of the primary amine allows for straightforward acylation, sulfonylation, and alkylation reactions. These reactions introduce a diverse range of substituents, altering the molecule's steric and electronic properties.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base lead to the formation of amides. For instance, reacting this compound with acetyl chloride would yield N-((4-nitrobenzoxazol-2-yl)methyl)acetamide.

Sulfonylation , typically carried out with sulfonyl chlorides in the presence of a base like pyridine, results in the formation of sulfonamides. An example is the reaction with p-toluenesulfonyl chloride to produce N-((4-nitrobenzoxazol-2-yl)methyl)-4-methylbenzenesulfonamide.

Alkylation of the amine can be achieved using alkyl halides. This can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

These functionalization strategies are pivotal in creating libraries of compounds for biological screening and materials science research.

Table 1: Examples of Methanamine Side Chain Functionalization

Reaction TypeReagent ExampleProduct Name
AcylationAcetyl chlorideN-((4-nitrobenzoxazol-2-yl)methyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-((4-nitrobenzoxazol-2-yl)methyl)-4-methylbenzenesulfonamide
AlkylationMethyl iodideN-methyl- (4-nitrobenzoxazol-2-yl)methanamine

Formation of Chiral Derivatives

The synthesis of chiral derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical for therapeutic efficacy and safety. Chiral derivatives of this compound can be prepared through several methods. One common approach involves the use of chiral resolving agents to separate a racemic mixture of a derivatized amine. Alternatively, asymmetric synthesis can be employed, where a prochiral substrate is converted to a chiral product using a chiral catalyst or auxiliary. For example, reductive amination of a suitable ketone with this compound using a chiral reducing agent could yield enantiomerically enriched secondary amines.

Modifications to the Nitro Group

The nitro group at the 4-position of the benzoxazole (B165842) ring is a strong electron-withdrawing group that significantly influences the chemical reactivity of the entire molecule. wikipedia.orgyoutube.com Modifications of this group can dramatically alter the electronic properties and, consequently, the biological activity of the derivatives.

Reduction to Amino-Benzoxazole Derivatives and Subsequent Conversions

The most common modification of the nitro group is its reduction to a primary amine. This transformation is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 2-(aminomethyl)benzoxazol-4-amine is a versatile intermediate. researchgate.net

The newly formed amino group can undergo a variety of subsequent reactions, including:

Diazotization followed by Sandmeyer or Schiemann reactions: This allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Acylation and Sulfonylation: Similar to the methanamine side chain, this amino group can be acylated or sulfonylated to form amides and sulfonamides, respectively.

Alkylation: The amino group can be alkylated to yield secondary and tertiary amines.

Table 2: Conversions of the 4-Amino Group

Reaction TypeReagent ExampleResulting Functional Group
Diazotization/SandmeyerNaNO₂, HCl, then CuClChloro
AcylationAcetic anhydride (B1165640)Acetamido
SulfonylationBenzenesulfonyl chlorideBenzenesulfonamido

Introduction of Other Electron-Withdrawing/Donating Groups

Replacing the nitro group with other functionalities allows for a fine-tuning of the electronic nature of the benzoxazole ring system. Electron-withdrawing groups (EWGs) decrease electron density, while electron-donating groups (EDGs) increase it. studypug.comwikipedia.org

Electron-Withdrawing Groups (EWGs): Besides the nitro group, other EWGs like cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups can be introduced. youtube.com These groups generally make the aromatic ring more electrophilic. wikipedia.org

Electron-Donating Groups (EDGs): Conversely, EDGs such as alkoxy (-OR), amino (-NH₂), and alkyl groups can be installed. youtube.com These groups increase the electron density of the aromatic ring, making it more nucleophilic. studypug.comwikipedia.org The introduction of these groups often requires multi-step synthetic sequences, potentially starting from a different precursor than 2-amino-3-nitrophenol (B1277897).

Substitutions on the Benzoxazole Aromatic Ring

Introducing substituents directly onto the benzene (B151609) portion of the benzoxazole core provides another avenue for structural diversification. The position of these substituents can significantly impact the molecule's properties. Common starting materials for these syntheses are substituted 2-aminophenols. For example, using 2-amino-4-chlorophenol (B47367) or 2-amino-4-methylphenol (B1222752) in the initial cyclization reaction would result in a benzoxazole ring with a chloro or methyl group at the 6-position, respectively. nih.gov

Substituents can influence the molecule's lipophilicity, solubility, and ability to interact with biological targets. For instance, the introduction of a halogen atom can enhance binding affinity through halogen bonding, while a hydroxyl or amino group can participate in hydrogen bonding.

Table 3: Examples of Substituted Benzoxazole Precursors and Resulting Skeletons

Substituted 2-Aminophenol (B121084)Resulting Benzoxazole Skeleton
2-Amino-5-chlorophenol5-Chlorobenzoxazole
2-Amino-6-methylphenol7-Methylbenzoxazole
2-Amino-5-nitrophenol (B90527)5-Nitrobenzoxazole

The synthesis of these derivatives often involves the cyclization of an appropriately substituted 2-aminophenol with a suitable C2-building block. organic-chemistry.orgnih.gov The nature and position of the substituent on the 2-aminophenol will dictate the final substitution pattern on the benzoxazole ring.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

The introduction of a halogen atom onto the benzoxazole core is a critical step for further functionalization via cross-coupling reactions. For a 4-nitrobenzoxazole system, electrophilic halogenation is expected to occur on the benzene ring. The strong electron-withdrawing nature of the nitro group at position 4 directs incoming electrophiles primarily to the 6-position, and to a lesser extent, the 5 or 7-positions.

Halogenation:

The regioselective halogenation of the 4-nitrobenzoxazole core can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) in a suitable solvent, while chlorination can be achieved with N-Chlorosuccinimide (NCS). The precise conditions would need to be optimized to favor monosubstitution at the desired position.

Suzuki-Miyaura Cross-Coupling:

Once halogenated, the resulting halo-4-nitrobenzoxazole-2-methanamine derivative serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the halogenated benzoxazole and a variety of organoboron reagents, including aryl, heteroaryl, and vinyl boronic acids or their esters.

The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. thieme.demdpi.com

Recent advancements have even demonstrated the feasibility of using nitroarenes directly as electrophilic partners in Suzuki-Miyaura coupling, a process that involves the cleavage of the aryl-nitro bond by the palladium catalyst. thieme.demdpi.comacs.orgresearchgate.net This could potentially offer an alternative pathway for the functionalization of 4-nitrobenzoxazole derivatives. The choice of ligand is crucial for the success of such reactions, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos often showing good efficacy. mdpi.com

Reactant 1Reactant 2Catalyst/LigandBaseProduct
6-Bromo-4-nitrobenzoxazole-2-methanaminePhenylboronic acidPd(PPh₃)₄K₂CO₃6-Phenyl-4-nitrobenzoxazole-2-methanamine
6-Bromo-4-nitrobenzoxazole-2-methanamineThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃6-(Thiophen-2-yl)-4-nitrobenzoxazole-2-methanamine
This compoundPyridine-3-boronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O4-(Pyridin-3-yl)benzoxazole-2-methanamine

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound Derivatives

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of diverse substituents at various positions of the this compound scaffold can be achieved through several synthetic strategies.

Modification at the 2-Position:

The 2-position of the benzoxazole ring is a common site for derivatization. One approach to introduce a methanamine group at this position involves the initial synthesis of a 2-methyl-4-nitrobenzoxazole. This can be accomplished by the condensation of 2-amino-3-nitrophenol with acetic anhydride or a related acetyl equivalent. Subsequent benzylic bromination of the 2-methyl group followed by nucleophilic substitution with an amine source would yield the desired 2-methanamine derivative.

Alternatively, 2-substituted benzoxazoles can be synthesized directly from 2-aminophenols and various precursors. For instance, the reaction of 2-amino-3-nitrophenol with aldehydes in the presence of an oxidizing agent or a catalyst can yield 2-aryl or 2-heteroaryl benzoxazoles. researchgate.netrsc.org Similarly, the use of tertiary amides activated by triflic anhydride (Tf₂O) provides a versatile route to a wide range of 2-substituted benzoxazoles. nih.gov This method has shown tolerance for nitro-substituted aminophenols, affording the corresponding benzoxazole in good yield. nih.gov

Modification of the Benzene Ring:

As discussed in the previous section, the introduction of aryl and heteroaryl moieties on the benzene ring of this compound can be effectively achieved via Suzuki-Miyaura cross-coupling of a halogenated precursor. This allows for the synthesis of a diverse library of compounds with varying electronic and steric properties.

PrecursorReagent(s)Moiety Introduced
2-Amino-3-nitrophenolBenzaldehyde, Oxidant2-Aryl
2-Amino-3-nitrophenolPyridine-4-carboxaldehyde, Oxidant2-Heteroaryl
2-Methyl-4-nitrobenzoxazole1. NBS, AIBN; 2. NH₃2-Methanamine
6-Bromo-4-nitrobenzoxazole-2-methanamineAlkyl boronic acid, Pd catalyst, base6-Alkyl

Table 2: Methods for the Introduction of Various Moieties

Structure-Reactivity Relationship Studies of Analogues

The chemical reactivity of this compound analogues is significantly influenced by the nature and position of their substituents.

The benzoxazole core itself is a π-electron deficient system, and the presence of a strong electron-withdrawing nitro group at the 4-position further enhances this deficiency. This has a profound effect on the reactivity of the molecule. For instance, the electron-deficient nature of the benzene ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov

The electronic properties of substituents on the benzoxazole ring system play a crucial role in modulating its reactivity. Electron-donating groups, whether on the benzene ring or at the 2-position, can increase the electron density of the heterocyclic system, potentially affecting its interaction with biological targets or its susceptibility to oxidative processes. Conversely, electron-withdrawing groups will further decrease the electron density. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on various benzoxazole derivatives have shown that the introduction of different substituents can significantly impact their biological activity. nih.govresearchgate.netnih.gov For example, in some series of benzoxazoles, the presence of electron-withdrawing groups at the 5-position was found to enhance certain biological activities. nih.gov While these studies primarily focus on biological activity, the underlying principles of how substituents modify the electronic and steric properties of the molecule are directly applicable to understanding its chemical reactivity.

Advanced Research Applications in Non Medicinal Fields

Applications in Materials Science

The quest for novel organic materials with tailored electronic and optical properties has led researchers to explore a diverse range of molecular building blocks. The structure of 4-Nitrobenzoxazole-2-methanamine, featuring a π-conjugated system with a potent electron-withdrawing nitro group and a functional amine, makes it a promising candidate for the development of advanced materials.

Nonlinear Optical (NLO) Properties of Conjugated Systems

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials research for applications in optoelectronics, including optical data storage and image processing. nih.gov The NLO response in organic compounds is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.gov In this compound, the benzoxazole (B165842) ring acts as the π-conjugated system, while the nitro group serves as a strong electron acceptor. This arrangement facilitates ICT, which is a key prerequisite for second and third-order NLO activity.

Theoretical and experimental studies on similar nitro-aromatic compounds have demonstrated that the presence of a nitro group significantly enhances the hyperpolarizability of the molecule. nih.gov The delocalization of π-electrons across the benzoxazole system, coupled with the electron-withdrawing nature of the nitro group, can lead to a large change in dipole moment upon excitation, a crucial factor for a high NLO response. Research on related benzothiazole (B30560) azo dyes has also shown that the presence of a nitro group contributes to significant third-order NLO properties.

Molecular FeatureRole in NLO PropertiesExpected Outcome for this compound
Benzoxazole Ring π-conjugated bridgeFacilitates electron delocalization
Nitro Group (-NO2) Strong electron acceptorInduces intramolecular charge transfer (ICT)
Methanamine Group (-CH2NH2) Potential electron donor (can be modified)Can be functionalized to tune NLO response
Overall Structure Donor-π-Acceptor (D-π-A) type systemPotential for significant second and third-order NLO activity

Building Blocks for Organic Electronic and Optoelectronic Materials

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgtcichemicals.com The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. rsc.org Benzoxazole and its derivatives are recognized as important building blocks for conjugated polymers and small molecules used in organic electronics. acs.org

This compound can serve as a versatile building block for several reasons. The benzoxazole core provides a rigid and planar structure that can facilitate π-π stacking in the solid state, which is beneficial for charge transport. The nitro group, being strongly electron-withdrawing, can be used to tune the electron affinity and the energy levels (HOMO/LUMO) of the resulting materials. rsc.org The methanamine group offers a reactive site for further chemical modifications, allowing for the synthesis of more complex structures with tailored properties. For instance, it can be reacted with various aromatic aldehydes to create Schiff bases, which are known to exhibit interesting electronic and optical properties.

Incorporation into Polymeric Structures

The presence of a primary amine group in this compound opens up possibilities for its incorporation into various polymeric structures. This can be achieved through different polymerization techniques, such as condensation polymerization. For example, the amine group can react with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively.

The resulting polymers would have the nitrobenzoxazole moiety as a pendant group or as part of the polymer backbone. This would impart the electronic and optical properties of the chromophore to the bulk polymer. Such functional polymers could find applications as high-performance plastics with enhanced thermal stability, dielectric properties, or even as active layers in electronic devices. The synthesis of benzoxazine-containing polymers has been shown to yield materials with useful properties for rubber reinforcement, indicating the versatility of the benzoxazole core in polymer chemistry. nih.gov

Use in Chemical Probe Development for Mechanistic Studies (non-biological targets)

Fluorescent chemosensors are instrumental for the detection of various analytes, including metal ions, with high sensitivity and selectivity. frontiersin.org The design of these probes often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte. The interaction between the receptor and the analyte then leads to a change in the fluorescence properties of the fluorophore.

While direct studies on this compound as a chemical probe for non-biological targets are not widely reported, its structural components suggest a strong potential in this area, particularly for the detection of metal ions. The benzoxazole moiety is a known fluorophore, and its derivatives have been successfully used in fluorescent sensors. mdpi.com The methanamine group, along with the nitrogen and oxygen atoms of the benzoxazole ring, can act as a coordination site for metal ions.

The sensing mechanism could be based on several principles, such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a potential PET sensor, the lone pair of electrons on the amine nitrogen could quench the fluorescence of the benzoxazole core. Upon coordination with a metal ion, this PET process could be inhibited, leading to a "turn-on" fluorescence signal. The nitro group can further modulate the electronic properties of the fluorophore, potentially influencing the selectivity and sensitivity of the probe. Research on benzoxazole-based macrocycles has demonstrated their ability to selectively detect metal ions like Zn²⁺ and Cd²⁺ through a CHEF effect. mdpi.com

ComponentPotential Role in a Chemical ProbeSensing PrincipleTarget Analyte
Benzoxazole Ring FluorophoreProvides the fluorescence signalMetal Ions
Methanamine & Heteroatoms Receptor/Binding SiteCoordinates with the analyteMetal Ions
Nitro Group ModulatorTunes the electronic properties and selectivitySpecific Metal Ions

Analytical Chemistry Applications (e.g., derivatization reagents for separation science)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detectability of analytes that lack a strong chromophore or fluorophore. psu.edu A derivatization reagent reacts with the analyte to form a derivative that is more easily detected.

This compound possesses a primary amine group, which is a common functional group targeted in derivatization reactions. While this compound itself would need to be activated or reacted to form a reagent, its structural features are relevant. For instance, the amine could potentially be used to derivatize analytes containing carbonyl groups (aldehydes and ketones) through Schiff base formation.

More pertinently, the nitrobenzoxazole scaffold can be considered in the design of novel derivatization reagents. The strong UV-absorbing and potentially fluorescent nature of the nitrobenzoxazole core would be beneficial for enhancing the sensitivity of detection. Reagents containing a nitro group are already used for this purpose; for example, 3-nitrophenylhydrazine (B1228671) is used to derivatize compounds with carboxyl and carbonyl groups to improve their detection by LC-MS. nih.gov Therefore, a reagent designed around the 4-nitrobenzoxazole structure could be a valuable tool in separation science. The primary amine of the title compound makes it a candidate for reacting with analytes that have, for example, carboxylic acid groups (after activation) or isothiocyanate groups.

Future Research Directions and Outlook in 4 Nitrobenzoxazole 2 Methanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, which can be inefficient and environmentally taxing. Future research will likely focus on greener, more efficient methods for synthesizing 4-Nitrobenzoxazole-2-methanamine.

Key areas for development include:

Catalytic Approaches: Moving beyond stoichiometric reagents, the use of catalysts can improve yield, reduce waste, and allow for milder reaction conditions. Research into novel organocatalytic and metal-catalyzed (e.g., copper, palladium, samarium) cyclization reactions is a promising avenue. nih.govrsc.org For instance, methods developed for other 2-substituted benzoxazoles, such as copper-catalyzed hydroamination of alkynones with 2-aminophenols, could be adapted. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, which can enhance safety and yield, particularly for reactions involving unstable intermediates. figshare.comacs.org This technology could be applied to the synthesis of this compound to improve scalability and process safety. acs.org

Green Solvents and Conditions: The exploration of aqueous media or solvent-free conditions, often assisted by ultrasound or microwave irradiation, aligns with the principles of green chemistry. nih.gov Developing a synthesis for this compound that utilizes such conditions would represent a significant step towards sustainability. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

MethodologyPotential Advantages for this compound SynthesisKey Challenges
Organocatalysis Metal-free, lower toxicity, readily available catalysts.Catalyst loading, potential for lower turnover numbers.
Metal-Catalysis High efficiency and selectivity, broad substrate scope. rsc.orgCatalyst cost, metal contamination in the final product, ligand sensitivity.
Flow Chemistry Enhanced safety, scalability, improved yield and purity. figshare.comacs.orgInitial setup cost, potential for clogging with solid byproducts.
Green Conditions Reduced environmental impact, use of non-toxic solvents like water. nih.govSolubility of starting materials, potentially lower reaction rates.

Exploration of Undiscovered Reaction Pathways and Catalysis

The reactivity of this compound is largely dictated by the benzoxazole (B165842) core, the nitro group, and the primary amine of the methanamine substituent. Future work should aim to explore the unique interplay of these functional groups.

Functional Group Interconversion: Systematic studies on the reduction of the nitro group to an amine would yield 4-amino-benzoxazole-2-methanamine, a potentially valuable building block for further derivatization. Conversely, selective oxidation or N-alkylation of the methanamine group could provide access to a library of new derivatives with diverse properties.

C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. Developing catalytic methods for the selective C-H arylation or alkylation of the benzoxazole core of this compound would provide a powerful tool for rapidly generating molecular complexity without the need for pre-functionalized starting materials. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for forging new chemical bonds under mild conditions. Investigating the potential of this compound to engage in photoredox-catalyzed reactions could uncover entirely new transformation pathways.

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. nih.gov These tools can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. nih.govresearchgate.net

For a target like this compound, AI could be applied to:

Retrosynthetic Analysis: AI platforms can propose novel and efficient synthetic routes by identifying less obvious disconnections and precursor molecules. nih.gov

Reaction Optimization: Machine learning models can predict reaction outcomes, such as yield, based on a matrix of variables including catalyst, solvent, temperature, and reaction time. acs.orgtechnologynetworks.com This predictive power can significantly reduce the number of experiments needed to find the optimal conditions, saving time and resources. nih.govacs.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological or material properties of virtual derivatives of this compound, helping to prioritize which compounds to synthesize. nih.govresearchgate.net This is particularly relevant for heterocyclic compounds where large virtual libraries can be generated and screened in silico. nih.gov

Expansion into Advanced Materials and Photophysical Applications

The inherent electronic properties of the nitro-substituted benzoxazole core suggest significant potential for applications in materials science and photonics. The nitro group is a strong electron-withdrawing group, which can induce interesting photophysical behaviors when part of a conjugated system.

Fluorescent Probes: Many benzoxazole and nitro-aromatic derivatives are known to be fluorescent. researchgate.netmdpi.com Future research should involve a thorough characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and solvatochromism. nih.govresearchgate.net Its primary amine handle provides a convenient point for conjugation to biomolecules or other chromophores, opening the door to its use as a fluorescent label or sensor.

Organic Electronics: The electron-deficient nature of the nitrobenzoxazole system makes it a candidate for use as an n-type material in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Non-Linear Optics: Molecules with strong donor-acceptor character, which could be achieved by modifying the amine and nitro groups on the benzoxazole scaffold, often exhibit non-linear optical (NLO) properties. Investigating these properties in derivatives of this compound could lead to applications in optical communications and data storage.

Table 2: Potential Applications Based on Compound Class

Application AreaRelevant Compound ClassRationale for this compound
Fluorescent Imaging N-substituted Benzothiadiazoles nih.govThe nitrobenzoxazole core is an electron-deficient heterocycle, similar to benzothiadiazole, which is known to form the basis of fluorescent dyes. nih.gov
Antimicrobial Agents Nitro-substituted HeterocyclesThe nitro group is a key pharmacophore in several antimicrobial drugs; its presence in the benzoxazole structure is a strong motivator for biological screening.
Materials Science Benzoxazole-based PolymersThe benzoxazole motif is known for its thermal stability and is used in high-performance polymers. The functional groups on the target molecule allow for polymerization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.